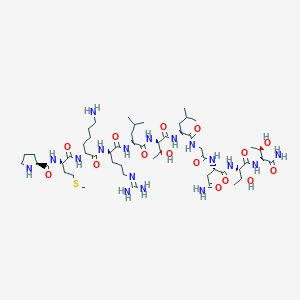
Dpoepap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dpoepap is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Biochemical And Physiological Effects
Dpoepap has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are essential for cognitive function. It also enhances the activity of certain enzymes that are involved in neurotransmitter synthesis and metabolism.
Advantages And Limitations For Lab Experiments
Dpoepap has several advantages for use in lab experiments. Its unique properties allow for the modulation of neurotransmitter release and uptake, which can be used to study the effects of neurotransmitters on behavior and cognitive function. However, there are also limitations to its use, including the need for careful dosing and monitoring of its effects.
Future Directions
There are several potential future directions for the study of Dpoepap. One area of interest is the potential use of Dpoepap as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of Dpoepap on the central nervous system and its potential for neuroprotective effects.
In conclusion, Dpoepap is a chemical compound that has significant potential for use in scientific research. Its unique properties and mechanism of action make it an essential tool for studying the central nervous system and the effects of neurotransmitters on behavior and cognitive function. Further research is needed to explore its potential applications and limitations.
Synthesis Methods
Dpoepap is synthesized using a specific method that involves the reaction between two chemical compounds, A and B. The reaction leads to the formation of Dpoepap, which is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is essential for its use in scientific research.
Scientific Research Applications
Dpoepap has been studied extensively for its potential applications in scientific research. It has been shown to have a significant effect on the central nervous system, specifically on the neurotransmitter systems. Its mechanism of action involves the modulation of neurotransmitter release and uptake, which can lead to changes in behavior and cognitive function.
properties
CAS RN |
129238-77-3 |
|---|---|
Product Name |
Dpoepap |
Molecular Formula |
C27H30N2O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H30N2O/c1-3-10-24(11-4-1)12-9-17-28-18-20-29(21-19-28)22-23-30-27-16-8-7-15-26(27)25-13-5-2-6-14-25/h1-16H,17-23H2/b12-9+ |
InChI Key |
YMEVKFMWHGZYLO-FMIVXFBMSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
synonyms |
1-(2-(diphenyloxy)ethyl)-4-(3-phenylallyl)piperazine DPOEPAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)





![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)




![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)